Cas no 917251-86-6 (8-Bromo-3-(trifluoromethyl)quinoline)

8-Bromo-3-(trifluoromethyl)quinoline structure
917251-86-6 structure
Product Name:8-Bromo-3-(trifluoromethyl)quinoline
CAS-nummer:917251-86-6
MF:C10H5BrF3N
MW:276.052612066269
CID:839402
PubChem ID:46941511
Update Time:2024-10-26

8-Bromo-3-(trifluoromethyl)quinoline Chemische en fysische eigenschappen

Naam en identificatie

    • Quinoline, 8-bromo-3-(trifluoromethyl)-
    • 8-Bromo-3-(trifluoromethyl)quinoline
    • 8-bromo-3-(trifluoromethyl)-quinoline
    • 8-Bromo-3--trifluoromethyl-quinoline
    • 8-Bromo-3-(trifluoromethyl)quinoline (ACI)
    • CS-0330325
    • DTXSID30677446
    • SCHEMBL3569535
    • 917251-86-6
    • Q-103552
    • AKOS008901109
    • MFCD15144568
    • DB-002288
    • SB68841
    • MDL: MFCD15144568
    • Inchi: 1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H
    • InChI-sleutel: AQBADHOMRVAOTB-UHFFFAOYSA-N
    • LACHT: FC(C1C=C2C(C(=CC=C2)Br)=NC=1)(F)F

Berekende eigenschappen

  • Exacte massa: 274.95575g/mol
  • Monoisotopische massa: 274.95575g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 231
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 12.9Ų

8-Bromo-3-(trifluoromethyl)quinoline Prijsmeer >>

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8-Bromo-3-(trifluoromethyl)quinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ;  rt; overnight, 70 °C
2.1 Reagents: Cuprous iodide ,  Potassium fluoride ;  heated; cooled
2.2 Reagents: N-Methyl-2-pyrrolidone Solvents: N-Methyl-2-pyrrolidone ;  overnight, 50 °C; 50 °C → rt
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referentie
The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists
Childers, Wayne E. Jr.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 4066-4084

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Cuprous iodide ,  Potassium fluoride ;  heated; cooled
1.2 Reagents: N-Methyl-2-pyrrolidone Solvents: N-Methyl-2-pyrrolidone ;  overnight, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referentie
The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists
Childers, Wayne E. Jr.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 4066-4084

8-Bromo-3-(trifluoromethyl)quinoline Raw materials

8-Bromo-3-(trifluoromethyl)quinoline Preparation Products

8-Bromo-3-(trifluoromethyl)quinoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:917251-86-6)8-Bromo-3-(trifluoromethyl)quinoline
Ordernummer:A10904
Voorraadstatus:in Stock
Hoeveelheid:1g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:01
Prijs ($):175.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:917251-86-6)8-Bromo-3-(trifluoromethyl)quinoline
A10904
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):175.0
E-mail